Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate
Description
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 874990-49-5) is a pyrrolidine-based heterocyclic compound with the molecular formula C₂₀H₂₂FNO₂ and a molecular weight of 327.4 g/mol . It features a benzyl group at the 1-position, a 2-fluorophenyl substituent at the 4-position, and an ethyl ester at the 3-position. The compound is available in a trans-conformation, as confirmed by structural analyses . Key predicted physicochemical properties include:
This compound is marketed as a synthetic intermediate, likely for pharmaceuticals or agrochemicals, given its structural similarity to bioactive pyrrolidine derivatives .
Properties
Molecular Formula |
C20H22FNO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H22FNO2/c1-2-24-20(23)18-14-22(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21/h3-11,17-18H,2,12-14H2,1H3 |
InChI Key |
UELURTVGDPLZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC=C2F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization with the benzyl and fluorophenyl groups. One common synthetic route involves the reaction of 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent to form the ethyl ester . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate is primarily investigated for its role as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for modifications that enhance pharmacological activity.
2. Ezetimibe Synthesis
One notable application is in the synthesis of Ezetimibe, a medication used to lower cholesterol levels. The compound serves as an intermediate in the preparation of various derivatives that exhibit cholesterol absorption inhibition properties, which are crucial for treating hyperlipidemia . The synthesis involves multiple steps, where this compound can be transformed into more complex structures with enhanced efficacy and selectivity.
Case Study 1: Cholesterol Absorption Inhibition
A study highlighted the synthesis of compounds related to this compound that demonstrated significant inhibition of intestinal cholesterol absorption. Researchers utilized this compound as a starting material to create analogs with improved bioavailability and potency against cholesterol absorption, leading to promising results in animal models .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research has focused on understanding the structure-activity relationships of derivatives derived from this compound. By modifying functional groups around the pyrrolidine core, scientists have been able to identify specific modifications that enhance therapeutic effects while reducing side effects. This approach has led to the development of more effective drug candidates for cardiovascular diseases .
Summary of Findings
| Application | Details |
|---|---|
| Drug Development | Used as a precursor for synthesizing pharmaceuticals, particularly Ezetimibe. |
| Cholesterol Absorption | Demonstrated inhibition properties in studies related to hyperlipidemia treatment. |
| Structure-Activity Relationships | Identified modifications that enhance efficacy and reduce side effects in drug candidates. |
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The 2-fluorophenyl group in the target compound distinguishes it from analogs with different aromatic or heterocyclic substituents. Below is a comparative analysis:
Table 1: Key Structural and Electronic Differences
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl substituent provides a moderate electron-withdrawing effect compared to the stronger trifluoromethyl or nitro groups. This influences reactivity in synthetic pathways and binding affinity in biological targets .
- Conformational Effects : In related fluorophenyl-containing heterocycles (e.g., dihydropyrimidines), the 2-fluorophenyl group adopts an axial position with a dihedral angle of ~70° relative to the central ring, stabilizing intramolecular hydrogen bonds . Similar puckering in pyrrolidine derivatives may affect pharmacophore alignment .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility Trends |
|---|---|---|---|---|
| Target Compound (2-fluorophenyl) | 403.6 ± 45.0 | 1.166 ± 0.06 | 7.61 ± 0.60 | Moderate lipophilicity |
| Trifluoromethyl Analog | Not reported | Not reported | ~5-6* | High lipophilicity |
| 2,4-Dimethoxyphenyl Analog | Not reported | Not reported | ~8-9* | Increased aqueous solubility |
| 4-Nitrophenyl Analog | Not reported | 1.2–1.3 (est.) | ~3-4* | Low solubility in water |
*Estimated based on substituent effects.
- Lipophilicity : The trifluoromethyl analog is expected to exhibit higher lipophilicity (logP) than the 2-fluorophenyl derivative, impacting membrane permeability .
- Acidity : The nitro-substituted analog’s lower pKa (~3-4) suggests greater acidity, influencing ionization under physiological conditions .
Biological Activity
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry due to its structural features, including a pyrrolidine ring substituted with an ethyl ester and a benzyl group. Below is a detailed examination of its biological activity based on available data.
1. Structural Features and Implications for Biological Activity
The compound has the molecular formula and a molecular weight of 327.39 g/mol. The fluorophenyl substitution enhances lipophilicity, which can improve membrane permeability and receptor binding affinity. These structural attributes make it a candidate for pharmacological research, particularly in central nervous system (CNS) disorders .
Key Structural Features:
| Feature | Impact on Activity |
|---|---|
| Pyrrolidine ring | Common in bioactive molecules, contributes to rigidity and receptor specificity. |
| Fluorophenyl group | Enhances lipophilicity, potentially improving bioavailability. |
| Benzyl substitution | May increase interaction with hydrophobic receptor pockets. |
3. CNS Activity
This compound is proposed as a lead compound for CNS drug development:
- Receptor Binding Affinity : Its structural framework suggests potential interaction with neurotransmitter receptors or enzymes involved in CNS disorders, such as GABA or dopamine receptors.
- Lipophilicity : The fluorophenyl group may facilitate blood-brain barrier penetration, enhancing its utility for CNS-targeted therapies.
Case Study: Pyrrole-Based Derivatives
A study on pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus (MIC: 3.12–12.5 µg/mL). These findings underscore the importance of nitrogen heterocycles like pyrrolidine in bioactivity enhancement .
Analog Comparison
5. Pharmacological Profiling
Although specific pharmacokinetic data for this compound is unavailable, its structural features suggest:
- High Lipophilicity : Facilitates cellular uptake.
- Metabolic Stability : The ester group may undergo hydrolysis, producing active metabolites.
- Potential Toxicity : Requires further cytotoxicity studies to confirm safety profiles.
6. Future Directions and Research Needs
To fully elucidate the biological activity of this compound:
- In Vitro Studies : Test its binding affinity to CNS-related receptors and enzymes.
- Antimicrobial Screening : Evaluate its efficacy against bacterial and fungal pathogens.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion (ADME) properties.
- Cytotoxicity Testing : Determine safety margins in mammalian cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
